Cas no 1018687-71-2 (4-chloro-3-(2-hydroxyphenyl)benzoic acid)
4-chloro-3-(2-hydroxyphenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-(2-hydroxyphenyl)benzoic acid
- 6-chloro-2'-hydroxy-biphenyl-3-carboxylic acid;
- MFCD18319026
- 1018687-71-2
- 6-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
- SCHEMBL4234615
- 4-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95%
- DTXSID60688686
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- MDL: MFCD18319026
- Inchi: 1S/C13H9ClO3/c14-11-6-5-8(13(16)17)7-10(11)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
- InChI Key: XSPPEHFZHUBAJQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)O)C=C1C1C=CC=CC=1O
Computed Properties
- Exact Mass: 248.02400
- Monoisotopic Mass: 248.0240218Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53000
- LogP: 3.41080
4-chloro-3-(2-hydroxyphenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325946-5 g |
4-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95%; . |
1018687-71-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325946-5g |
4-Chloro-3-(2-hydroxyphenyl)benzoic acid, 95%; . |
1018687-71-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-chloro-3-(2-hydroxyphenyl)benzoic acid Suppliers
4-chloro-3-(2-hydroxyphenyl)benzoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-chloro-3-(2-hydroxyphenyl)benzoic acid
Comprehensive Overview of 4-Chloro-3-(2-hydroxyphenyl)benzoic Acid (CAS No. 1018687-71-2): Properties, Applications, and Research Insights
4-Chloro-3-(2-hydroxyphenyl)benzoic acid (CAS 1018687-71-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated benzoic acid derivative combines a hydroxylated biphenyl framework with a carboxylic acid functional group, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and herbicide formulations, aligning with growing interest in sustainable crop protection solutions.
The compound's molecular structure (C13H9ClO3) exhibits intriguing properties: the ortho-hydroxyphenyl moiety enables metal chelation, while the chloro-substituent enhances lipophilicity—a characteristic increasingly valued in drug design to improve blood-brain barrier penetration. Researchers are investigating its structure-activity relationships (SAR) in medicinal chemistry projects, particularly for targeting COX-2 enzymes, a hot topic in pain management research. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical studies.
Environmental scientists are examining 4-chloro-3-(2-hydroxyphenyl)benzoic acid's biodegradation pathways, responding to industry demands for eco-friendly chemicals. Its moderate water solubility (23 mg/L at 25°C) and photostability make it a candidate for UV-stabilized formulations—a trending focus in material science. The compound's pKa value (3.8) suggests optimal absorption in biological systems, explaining its utility in prodrug development, a frequently searched topic in pharmaceutical forums.
In material science applications, this hydroxybenzoic acid derivative shows promise as a monomer for biodegradable polymers, addressing the global push for sustainable packaging alternatives. Patent analyses reveal its incorporation in liquid crystal displays (LCDs) as an alignment layer component—an innovation area receiving heightened R&D investment. The compound's thermal stability (decomposition at 215°C) suits high-temperature processing methods like hot-melt extrusion, a technique gaining traction in continuous manufacturing.
Quality control protocols for CAS 1018687-71-2 emphasize residual solvent monitoring, particularly for genotoxic impurities—a critical compliance aspect in current Good Manufacturing Practice (cGMP) discussions. Analytical method development studies validate reverse-phase chromatography conditions for its quantification, with mobile phase optimization being a recurrent theme in chromatography webinars. The compound's crystallinity patterns, characterized by powder X-ray diffraction (PXRD), influence formulation strategies for enhanced bioavailability.
Emerging research explores 4-chloro-3-(2-hydroxyphenyl)benzoic acid's role in enzyme inhibition mechanisms, particularly against tyrosinase and lipoxygenase—enzymes implicated in hyperpigmentation and inflammation. These findings correlate with surging interest in cosmeceutical ingredients and natural product analogs. Computational chemistry models predict favorable ADMET properties for derivatives, addressing pharmaceutical industry priorities for drug-likeness optimization.
Supply chain specialists note increasing demand for 1018687-71-2 in contract research organizations (CROs), driven by fragment-based drug discovery initiatives. The compound's scalable synthesis route—featuring Ullmann coupling and selective chlorination steps—supports cost-effective production, a key consideration in generic drug development economics. Stability studies under ICH guidelines confirm its suitability for global distribution, with controlled humidity packaging preventing hydrolysis.
Recent advancements in continuous flow chemistry have improved the synthesis efficiency of this chlorohydroxybenzoic acid, reducing byproduct formation compared to batch processes—a technological leap frequently discussed in green chemistry symposiums. The compound's regioselective reactivity enables precise functionalization at the 4-position, valuable for creating structure-diverse libraries in combinatorial chemistry. These attributes position it as a strategic building block in fragment-based drug design (FBDD) platforms.
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